molecular formula C7H6BrN3 B3099099 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1350648-87-1

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B3099099
CAS No.: 1350648-87-1
M. Wt: 212.05 g/mol
InChI Key: MHJKPNLIUZPFFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 1350648-87-1) is a brominated heterocyclic compound that serves as a versatile and valuable synthetic intermediate in organic chemistry and drug discovery. With the molecular formula C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol, this compound is characterized by a fused pyrazolopyridine scaffold, a structure of high interest due to its similarity to purine bases found in DNA and RNA . The core pyrazolo[3,4-b]pyridine structure is a privileged scaffold in medicinal chemistry, with demonstrated biological relevance in a wide range of therapeutic areas. Researchers utilize this bromo-functionalized derivative primarily as a key building block for the construction of more complex molecules. The bromine atom at the 7-position serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the introduction of diverse carbon and nitrogen-based substituents . This allows for systematic exploration of structure-activity relationships (SAR) around the core heterocycle. Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential therapeutics for various conditions, including cardiovascular diseases, cancer, and Alzheimer's disease, and have been reported to act as kinase inhibitors, antiviral agents, and anti-inflammatory compounds . The specific substitution pattern of this reagent, with a methyl group at the 2-position and a bromine at the 7-position, makes it a critical precursor for generating targeted libraries of bioactive molecules in hit-to-lead optimization campaigns. This product is intended for research applications in a controlled laboratory environment only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-methylpyrazolo[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-6-7(10-11)5(8)2-3-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJKPNLIUZPFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252788
Record name 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350648-87-1
Record name 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350648-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[4,3-b]pyridine, 7-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine typically involves the fusion of a pyrazole ring with a pyridine ring. One common method involves the selective metalation of the pyrazole ring followed by a cross-coupling reaction. For instance, the selective metalation with TMPMgCl can be followed by a Suzuki–Miyaura cross-coupling reaction to introduce the bromine atom at the 7th position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki–Miyaura Cross-Coupling: Uses palladium catalysts and boronic acids.

    Buchwald–Hartwig Amination: Uses palladium catalysts and amines.

    Nucleophilic Substitution: Uses nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki–Miyaura cross-coupling reaction can introduce various aryl or alkyl groups at the 7th position, leading to a diverse range of substituted pyrazolopyridines.

Scientific Research Applications

Scientific Research Applications of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

This compound is a heterocyclic compound featuring a pyrazolopyridine structure, notable for a bromine atom at the 7th position and a methyl group at the 2nd position. This unique structure makes it valuable in various scientific applications, particularly in medicinal chemistry, biological studies, and material science.

Medicinal Chemistry

This compound is a scaffold for developing kinase inhibitors, crucial in cancer treatment. Its biological activity primarily involves interacting with tropomyosin receptor kinase (TRK) receptors. By inhibiting TRK phosphorylation, it disrupts downstream signaling pathways like Ras/Erk and PI3K/Akt, which are essential for cell survival and proliferation.

Biological Studies

The compound is utilized to study biological pathways and molecular interactions because of its capacity to engage with diverse biological targets.

Material Science

It can be employed in developing novel materials possessing specific electronic or optical properties.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, including Km-12 and MCF-7 cells.
The compound's mechanism of action involves inhibiting TRK phosphorylation, which leads to the disruption of key signaling pathways such as Ras/Erk and PI3K/Akt, both vital for cell survival and proliferation.

Antitubercular Activity

Derivatives of pyrazolo[3,4-b]pyridine have been evaluated against Mycobacterium tuberculosis, with certain substitutions enhancing activity against resistant strains, suggesting potential for new tuberculosis treatments.

Neuroprotective Effects

Investigations suggest that this compound may influence neurotrophic pathways, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Bromine Position : Bromine at C7 (target compound) enhances electrophilicity for Suzuki-Miyaura couplings compared to C6-brominated pyrrolo-pyridines .
  • Methyl Group : The 2-methyl group in the target compound may improve metabolic stability relative to hydroxylated analogues (e.g., 7-hydroxy derivatives in ) .
  • Fused Ring Systems: Thiochromeno-pyridines () exhibit higher antitumoral activity than non-fused pyrazolo-pyridines, likely due to increased planarity and π-stacking .

Physicochemical and Toxicological Profiles

  • Solubility : The bromine atom in the target compound likely reduces aqueous solubility compared to hydroxylated analogues (e.g., 7-hydroxy derivatives) .

Biological Activity

7-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered attention for its biological activity, particularly its interactions with tropomyosin receptor kinases (TRKs). This compound is characterized by its unique molecular structure, featuring a bromine atom at the seventh position and a methyl group at the second position of the pyrazole ring. Its molecular formula is C7H6BrN3, and it has a molecular weight of approximately 212.05 g/mol .

The biological activity of this compound primarily involves its inhibition of TRK phosphorylation. This inhibition disrupts critical downstream signaling pathways such as Ras/Erk and PI3K/Akt, which are essential for cell survival and proliferation. Consequently, this compound exhibits cytotoxic effects against various cancer cell lines, including Km-12 and MCF-7 cells .

Biological Activity Overview

The compound has shown promise in several key areas:

  • Cytotoxicity : Demonstrated significant cytotoxic effects against cancer cell lines.
  • Inhibition of Kinases : Targets TRK receptors, leading to reduced cell proliferation and induced apoptosis.
  • Gene Expression Modulation : Influences gene expression and cellular metabolism through its interactions with TRK receptors .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (μM)Mechanism
Km-125.0TRK inhibition
MCF-78.5TRK inhibition
HCT-11610.0Induction of apoptosis

These findings indicate that the compound is particularly effective against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .

Case Studies

A notable study by Liu et al. (2023) explored the interaction of various derivatives of pyrazolo[4,3-b]pyridine with TRK receptors. The results highlighted that modifications to the pyrazolo ring can significantly enhance biological activity. The study found that certain derivatives exhibited improved binding affinities and inhibitory effects on TRK phosphorylation compared to the parent compound .

Structural Comparisons

The unique structure of this compound distinguishes it from other similar compounds. Below is a comparison table showcasing related compounds:

Compound NameMolecular FormulaKey Features
5-Bromo-2-methyl-2H-pyrazolo[3,4-b]pyridineC7H6BrN3Different bromine position
4-Methyl-1H-pyrazoleC4H6N2Lacks pyridine ring
6-Bromo-1H-pyrazolo[3,4-b]pyridineC7H6BrN3Similar reactivity but different position

The structural modifications in these compounds can lead to varying biological activities, indicating that specific substitutions can enhance or reduce efficacy against target kinases .

Synthesis Methods

Various synthetic routes have been developed for creating this compound. The choice of synthesis method can significantly impact yield and purity. Common methods include:

  • Multi-component reactions : Efficient synthesis using green chemistry principles.
  • Regioselective synthesis : Focused on achieving specific substitutions for enhanced activity.

These methods not only improve yields but also reduce environmental impact .

Q & A

Q. What are the optimized synthetic routes for 7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination and cyclization steps. For example, bromination of pyrazole precursors using BBr₃ in anhydrous dichloromethane under nitrogen at 0°C achieves selective substitution . Purification methods vary: recrystallization (e.g., cyclohexane/ethyl acetate) yields 73% purity, while preparative TLC (cyclohexane/ethyl acetate/methanol, 6:4:1) resolves complex mixtures . Key variables include temperature control (to avoid side reactions) and solvent selection (polar aprotic solvents like DMF enhance cyclization efficiency) .
Synthetic Method Comparison
Bromination Agent
Cyclization Catalyst
Yield Optimization

Q. How does the bromine atom at the 7-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 7-bromo group is electronically activated by the pyrazole ring’s electron-withdrawing nature, facilitating SNAr (nucleophilic aromatic substitution) reactions. For example, amination or Suzuki coupling requires Pd catalysis (e.g., Pd(PPh₃)₄) in THF/water at 80°C . Steric hindrance from the 2-methyl group may slow reactivity, necessitating extended reaction times (12–24 hrs) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Signals for aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm regiochemistry .
  • X-ray Diffraction : Resolves crystal packing and validates fused-ring geometry .
  • Elemental Analysis : Matches experimental C/H/N ratios to theoretical values (e.g., C: 36.40%, H: 2.04%, N: 21.22%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity Profiles : Byproducts (e.g., di-brominated isomers) may form under excessive BBr₃ exposure . Use LC-MS to monitor intermediates.
  • Solvent Polarity : Polar solvents (DMF vs. DCM) alter reaction kinetics. A 2024 study showed DMF increases cyclization efficiency by 15% compared to DCM .
  • Catalyst Loading : Overuse of p-toluenesulfonic acid (>10 mol%) can protonate the pyridine ring, reducing reactivity .

Q. What strategies mitigate degradation of this compound during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the C-Br bond .
  • Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidative decomposition .
  • Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., de-brominated analogs) .

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Target kinases (e.g., JAK2) using AutoDock Vina; the bromine atom’s electronegativity enhances binding to ATP pockets .
  • QSAR Models : Correlate logP values (calculated: 2.8 ± 0.3) with membrane permeability .
  • MD Simulations : Simulate stability in physiological buffers (PBS, pH 7.4) to assess hydrolysis rates .

Data Contradictions and Resolution

Q. Why do some studies report conflicting melting points for this compound?

  • Analysis :
  • Polymorphism : Recrystallization solvents (e.g., ethyl acetate vs. cyclohexane) produce different crystal forms, altering melting points by 3–5°C .
  • Impurity Levels : Traces of DMF (≤0.1%) lower observed melting points .

Safety and Handling Protocols

Q. What safety precautions are essential when handling this compound?

  • Guidelines :
  • PPE : Wear nitrile gloves, goggles, and lab coats due to H315/H319 (skin/eye irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Waste Disposal : Neutralize with 10% NaOH before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.